2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol
Description
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(7-8-13)9-11(14)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYODHRLIDBIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405388 | |
| Record name | 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23175-16-8 | |
| Record name | α-[[(2-Hydroxyethyl)methylamino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23175-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanol, α-[[(2-hydroxyethyl)methylamino]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparison of Methods
| Method | Yield (%) | Optical Purity | Scalability | Key Reference |
|---|---|---|---|---|
| Reductive Amination | 80–86 | Moderate | High | |
| Alkylation | 70–75 | Low | Moderate | - |
| Microbial Reduction | 60–65 | High (>90% ee) | Low |
Critical Considerations
- Purification : Flash chromatography (THF/ethanol/NH₄OH, 20:1:1) is effective for isolating the target compound.
- Stereochemistry : Microbial methods provide superior enantioselectivity but require specialized infrastructure.
- Safety : Sodium borohydride handling demands inert atmospheres, while ethylene oxide is highly flammable.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by halides or other nucleophiles using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated phenylethanol derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the pharmaceutical industry, particularly for its role as a potential therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.
- Mechanism of Action : It is believed to modulate receptor activity and influence signaling pathways critical for cellular functions. This can lead to effects such as apoptosis in cancer cells or modulation of neurotransmitter systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol. It has demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Properties
In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably:
- IC50 Values : Research shows IC50 values around 25 µM for MCF-7 cells, indicating a dose-dependent reduction in cell viability.
- Mechanism : The compound appears to induce apoptosis through the activation of intrinsic pathways, characterized by increased pro-apoptotic protein levels.
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Minimum inhibitory concentration (MIC) = 32 µg/mL against Staphylococcus aureus |
| Study B | Anticancer | IC50 = 25 µM against MCF-7 cells |
Specialty Chemicals
Due to its unique chemical structure, this compound is utilized in the synthesis of specialty chemicals. Its properties make it an intermediate in the production of more complex organic compounds.
Material Science
The compound's reactivity allows it to be used in developing new materials with specific properties, potentially enhancing performance in various applications such as coatings or adhesives.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methylamino groups facilitate binding to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
2-(Dimethylamino)-1-phenylethanol
- Structural Difference: Replaces the hydroxyethyl-methylamino group with a dimethylamino group (N(CH₃)₂ instead of N(CH₃)(CH₂CH₂OH)).
- Properties :
2-(Phenethylamino)-1-phenyl-1-ethanol
2-Amino-1-phenylethanol
- Structural Difference: Lacks the methyl and hydroxyethyl substituents on the amino group (NH₂ instead of N(CH₃)(CH₂CH₂OH)).
- Properties: Forms only two conformers (vs. three in MAPE) due to simpler hydrogen-bonding patterns . Higher basicity of the primary amino group compared to the tertiary amine in MAPE.
- Applications : Serves as a model compound for studying adrenergic receptor interactions .
2-(3',5'-Dinitrobenzamido)-1-phenylethanol
- Structural Difference: Features a dinitrobenzamido group attached to the aminoethanol backbone.
- Properties :
Key Comparative Data
Research Findings and Functional Implications
- Conformational Stability: The hydroxyethyl group in MAPE introduces additional hydrogen-bonding and steric effects, stabilizing three conformers. In contrast, simpler analogues like 2-amino-1-phenylethanol exhibit fewer conformers .
- Biological Interactions : MAPE’s NH···π and dispersive interactions with the aromatic ring mimic adrenaline’s binding to β-adrenergic receptors, making it a candidate for neurotransmitter research .
- Synthetic Utility: Derivatives like 2-(3',5'-dinitrobenzamido)-1-phenylethanol highlight how electron-withdrawing groups modulate chiral recognition, relevant for asymmetric catalysis .
Biological Activity
2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol, commonly referred to as a phenylethanolamine derivative, is a compound of significant interest due to its potential biological activities, including antibacterial and pharmacological properties. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 195.26 g/mol
- CAS Number : 23175-16-8
Antimicrobial Activity
Research indicates that phenylethanol derivatives exhibit notable antimicrobial properties. A study synthesizing various diol derivatives containing the phenylethanol moiety reported antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, showcasing their effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 32 |
| Bacillus cereus | 64 |
Pharmacological Potential
The compound has been investigated for its role in modulating neurotransmitter activity. Its structural similarity to other phenylethanolamines suggests potential interactions with adrenergic receptors, which could influence cardiovascular and central nervous system functions. Preliminary studies have indicated that such compounds may act as selective inhibitors or modulators of neurotransmitter reuptake .
Case Studies
- Antimicrobial Efficacy : A case study focused on the synthesis of various phenylethanol derivatives demonstrated that modifications in functional groups significantly affected antibacterial potency. The study highlighted the importance of the hydroxyl group in enhancing activity against resistant strains of bacteria .
- Neuropharmacological Effects : Another research effort explored the impact of phenylethanolamine derivatives on serotonin receptors, suggesting a potential role in treating mood disorders. The findings indicated that specific modifications could enhance receptor affinity, thus providing a basis for developing new antidepressants .
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Cytotoxicity : In vitro assays revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines, including Hela and A549 cells. The IC values ranged from 100 to 200 µg/mL, indicating moderate antiproliferative activity .
- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
Q & A
Q. What are the emerging nonchemical applications of this compound in material science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
